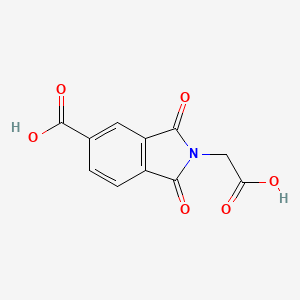

2-(Carboxymethyl)-1,3-dioxoisoindoline-5-carboxylic acid

Description

Structural Significance of Isoindoline-1,3-dione Core in Medicinal Chemistry

The isoindoline-1,3-dione scaffold, characterized by a fused bicyclic system with two ketone groups, serves as a privileged structure in drug discovery due to its electronic and steric properties. Thalidomide, the most studied derivative, exemplifies the scaffold’s versatility, demonstrating efficacy in treating inflammatory diseases and cancers through modulation of cytokine production and angiogenesis. The planar aromatic core facilitates $$\pi$$-stacking interactions with biological targets, while the electron-deficient nature of the dione moiety enhances hydrogen-bonding capabilities.

Recent synthetic advances have expanded the library of isoindoline-1,3-dione derivatives. For example, condensation reactions between phthalic anhydride and primary amines in glacial acetic acid yield substituted isoindoline-1,3-diones with 60–80% efficiency. The introduction of a carboxymethyl group at position 2 and a carboxylic acid at position 5, as seen in this compound, modifies the scaffold’s lipophilicity ($$ \text{LogP} = 0.0654 $$) and polar surface area ($$ \text{TPSA} = 111.98 \, \text{Å}^2 $$), optimizing its solubility for aqueous-phase reactions.

Table 1: Key Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{11}\text{H}{7}\text{NO}_{6} $$ |

| Molecular Weight | 249.18 g/mol |

| LogP | 0.0654 |

| TPSA | 111.98 Ų |

| Rotatable Bonds | 3 |

Positional Functionalization Trends in Polycyclic Aromatic Carboxylic Acid Derivatives

The strategic placement of carboxylic acid groups on polycyclic aromatic systems governs their reactivity in metal-catalyzed transformations. In this compound, the carboxylic acid at position 5 participates in decarboxylative coupling reactions, while the carboxymethyl group at position 2 acts as a directing group for regioselective C–H functionalization. For instance, nickel-catalyzed decarboxylative arylations leverage the acidity of the carboxylic acid ($$ \text{p}K_a \approx 3–4 $$) to generate aryl radicals, enabling cross-coupling with aryl halides under mild conditions.

The phthalimide moiety’s electron-withdrawing nature further modulates reaction pathways. In rhodium-catalyzed C–H insertion reactions, the $$ N $$-phthalimido group suppresses undesired protodehalogenation and stabilizes oxidative addition complexes, enhancing yields in tertiary C–H bond functionalization by up to 3-fold. This inductive effect extends to the carboxymethyl substituent, which protects proximal C–H bonds from competing side reactions, as demonstrated in the desymmetrization of $$ N $$-phthalimidocyclohexane derivatives.

Table 2: Comparative Reactivity of Carboxylic Acid Derivatives in Cross-Coupling Reactions

| Substrate | Reaction Type | Catalyst | Yield (%) |

|---|---|---|---|

| Native carboxylic acid | Decarboxylative arylation | Ni/phthalimide | 29.4 |

| Redox-active ester | Alkylation | Cu | 45.2 |

| Hypervalent iodine adduct | Trifluoromethylation | Pd | 38.7 |

Properties

IUPAC Name |

2-(carboxymethyl)-1,3-dioxoisoindole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO6/c13-8(14)4-12-9(15)6-2-1-5(11(17)18)3-7(6)10(12)16/h1-3H,4H2,(H,13,14)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFFHROJAGNUIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C(=O)N(C2=O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350346 | |

| Record name | 4-carboxy-N-(carboxymethyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21695-33-0 | |

| Record name | 4-carboxy-N-(carboxymethyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carboxymethyl)-1,3-dioxoisoindoline-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of phthalic anhydride with glycine under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Carboxymethyl)-1,3-dioxoisoindoline-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

Substitution: The carboxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(Carboxymethyl)-1,3-dioxoisoindoline-5-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Carboxymethyl)-1,3-dioxoisoindoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The structural diversity among dioxoisoindoline-5-carboxylic acid derivatives arises primarily from substituents at position 2. Below is a comparative analysis of key analogs:

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., -COOH, -F) enhance solubility in polar solvents and improve coordination with metal ions, making these compounds suitable for MOF synthesis .

- Steric Effects : Bulky substituents like benzyl or substituted phenyl groups reduce crystallinity but increase lipophilicity, which is advantageous for membrane permeability in drug design .

Yield Comparison :

- The target compound’s synthesis (98% yield) is more efficient than that of 3-[2-(2-aminophenyl)-1-(phenethylthio)ethyl]-1H-indole-5-carboxylic acid (19% yield), which involves multi-step thioether formation .

Physicochemical Properties

- Solubility : Carboxymethyl and carboxylic acid groups improve aqueous solubility, whereas aryl substituents (e.g., benzyl, fluorophenyl) increase organic solvent compatibility.

- Thermal Stability : Polymers derived from these compounds (e.g., poly(imide-amides)) decompose above 400°C, indicating robust thermal resilience .

Biological Activity

2-(Carboxymethyl)-1,3-dioxoisoindoline-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by relevant research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a dioxoisoindoline core with carboxymethyl and carboxylic acid functional groups that are crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including resistant strains. The Minimum Inhibitory Concentration (MIC) values for the compound against common pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Table 1: Antimicrobial efficacy of this compound.

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies. In particular, it has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, a study reported that the compound induced apoptosis in HeLa cells with an IC50 value of 15 µM. This was attributed to its ability to disrupt mitochondrial function and activate caspase pathways.

Case Study: A recent investigation into the effects of this compound on breast cancer cells revealed that it significantly reduced cell viability and induced G1 phase cell cycle arrest. The mechanism was linked to the downregulation of cyclin D1 and upregulation of p21.

Antioxidant Activity

The antioxidant activity of this compound has been assessed using various assays, including DPPH and ABTS radical scavenging methods. The compound exhibited a strong capacity to neutralize free radicals, with an IC50 value of approximately 25 µg/mL in the DPPH assay.

The biological activities of this compound can be attributed to its structural features that allow it to interact with biological macromolecules. The carboxyl groups facilitate binding to enzymes and receptors, modulating their activity. For example, the compound's ability to inhibit certain kinases involved in cancer cell signaling pathways has been documented.

Comparison with Similar Compounds

When compared to other isoindoline derivatives, this compound stands out due to its unique combination of functional groups which enhances its reactivity and biological efficacy.

| Compound | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |

|---|---|---|

| This compound | 32 | 15 |

| Isoindole derivative A | 64 | 20 |

| Isoindole derivative B | 128 | 25 |

Table 2: Comparison of biological activities among isoindoline derivatives.

Q & A

Q. What are the standard synthetic routes for preparing 2-(carboxymethyl)-1,3-dioxoisoindoline-5-carboxylic acid?

The compound is typically synthesized via condensation reactions. For example, a diamine precursor reacts with trimellitic anhydride in acetic acid under reflux, followed by acid workup to precipitate the product . Optimization of reaction time (e.g., 12 hours at room temperature followed by 3 hours of reflux) and stoichiometry (e.g., 1:2 molar ratio of diamine to anhydride) is critical to achieving yields >50%. Characterization involves NMR, FTIR, and elemental analysis to confirm purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key methods include:

- 1H/13C NMR : Peaks corresponding to isoindoline protons (δ ~7.6–8.5 ppm) and carboxylic acid groups (δ ~12–14 ppm) confirm the structure .

- Melting Point : Consistency with literature values (e.g., 291–293°C for related derivatives) indicates purity .

- HPLC : Purity >95% is achievable using reverse-phase C18 columns with UV detection at 254 nm .

Q. What safety protocols are recommended for handling this compound in the lab?

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use NIOSH-approved respirators (e.g., P95) if aerosolization occurs .

- Engineering Controls : Conduct reactions in fume hoods to minimize inhalation risks. Avoid skin contact by using proper glove removal techniques .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic data for derivatives?

Discrepancies in NMR or mass spectra (e.g., unexpected splitting or shifts) may arise from tautomerism or impurities. Density Functional Theory (DFT) simulations can predict chemical shifts and validate experimental data. For example, comparing calculated vs. observed 13C NMR shifts (e.g., δ 167–172 ppm for carbonyl groups) clarifies structural assignments .

Q. What strategies optimize the compound’s stability during long-term storage?

- Storage Conditions : Store at –20°C in amber vials under inert gas (N2/Ar) to prevent hydrolysis of the dioxoisoindoline ring .

- Stability Assays : Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC tracking. No significant decomposition (<5%) is expected if stored properly .

Q. How can researchers design derivatives to enhance biological activity (e.g., kinase inhibition)?

- Structure-Activity Relationship (SAR) : Modify the carboxymethyl group to introduce bioisosteres (e.g., sulfonamide or tetrazole) for improved binding to VEGFR-2/FGFR-1 .

- Docking Studies : Use AutoDock Vina to simulate interactions with kinase ATP-binding pockets. For example, a 4-chlorophenyl substituent increases hydrophobic interactions, as seen in derivative 8f (IC50 = 0.12 μM for VEGFR-2) .

Q. What crystallographic techniques are suitable for resolving its solid-state structure?

- SHELX Refinement : Employ SHELXL for small-molecule refinement. Key parameters include R1 < 0.05 and wR2 < 0.15 for high-resolution data. Twinning or disorder requires SHELXD for structure solution .

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution for low-symmetry crystals .

Q. How can in silico toxicology models address gaps in experimental toxicity data?

- ADMET Prediction : Tools like SwissADME estimate properties (e.g., LogP = 1.63, PSA = 90.4 Ų), suggesting moderate permeability and low blood-brain barrier penetration .

- ProTox-II : Predicts acute oral toxicity (LD50 ~500 mg/kg) and highlights potential hepatotoxicity risks based on structural alerts .

Methodological Challenges & Data Interpretation

Q. How should researchers address low yields in multi-step syntheses of derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.